N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
“N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains dichlorophenyl and trifluoroethoxy groups, which can potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide group and multiple ether and amide linkages .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the amide group and the ether linkages) would all play a role .Scientific Research Applications
Role in Estrogenic Activity and Environmental Impact
- Research on related compounds has shown that certain chemicals, including those structurally similar to N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, are metabolized into estrogenic products, highlighting their potential environmental and biological impact. These studies utilize assays to determine the proestrogenic properties of compounds, which is crucial for understanding their effects on wildlife and human health (Bulger, Feil, & Kupfer, 1985).
Synthesis and Chemical Properties
- There has been significant research into the synthesis of related compounds, exploring solid-phase synthesis for peptide amides under mild conditions. Such studies provide a foundation for understanding the chemical properties and synthesis methods applicable to compounds like this compound, which could be used in developing new pharmaceuticals or materials (Albericio & Bárány, 2009).
Advanced Materials Development
- The synthesis and characterization of aromatic polyamides containing specific structural motifs offer insights into the development of advanced materials with unique properties, such as thermal stability and solubility in polar solvents. Research in this area could inform the design of new polymers or coatings with specific functionalities, potentially including derivatives of this compound (Sagar et al., 1997).
Electrophilicity and Biological Effects
- Studies on the electrophilicity and effects in biological systems of compounds structurally related to this compound contribute to a broader understanding of how such chemicals interact with living organisms. This research is critical for assessing the safety and potential therapeutic uses of new chemical entities (Ruenitz et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F6NO4/c19-11-2-1-10(14(20)5-11)7-31-27-16(28)13-6-12(29-8-17(21,22)23)3-4-15(13)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSIXPFEBFJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NOCC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F6NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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